Cas no 366448-34-2 (Serine Hydrolase inhibitor-21)

Serine Hydrolase inhibitor-21 structure
Nome del prodotto:Serine Hydrolase inhibitor-21
Numero CAS:366448-34-2
MF:C18H12N2O2S
MW:320.365082740784
CID:5571455
Serine Hydrolase inhibitor-21 Proprietà chimiche e fisiche
Nomi e identificatori
-
- 5-(10H-Phenothiazin-10-ylcarbonyl)-2(1H)-pyridinone
- (6-Hydroxy-pyridin-3-yl)-phenothiazin-10-yl-methanone
- Serine Hydrolase inhibitor-21
-
- Inchi: 1S/C18H12N2O2S/c21-17-10-9-12(11-19-17)18(22)20-13-5-1-3-7-15(13)23-16-8-4-2-6-14(16)20/h1-11H,(H,19,21)
- Chiave InChI: FRWOZZSGXZOOSM-UHFFFAOYSA-N
- Sorrisi: C1(=O)NC=C(C(N2C3=CC=CC=C3SC3=C2C=CC=C3)=O)C=C1
Proprietà sperimentali
- Densità: 1.408±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Punto di ebollizione: 558.1±50.0 °C(Predicted)
- pka: 9.60±0.10(Predicted)
Serine Hydrolase inhibitor-21 Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
MedChemExpress | HY-153433-5mg |
Serine Hydrolase inhibitor-21 |
366448-34-2 | 99.71% | 5mg |
¥1300 | 2024-07-20 | |
MedChemExpress | HY-153433-50mg |
Serine Hydrolase inhibitor-21 |
366448-34-2 | 99.71% | 50mg |
¥7500 | 2024-07-20 | |
1PlusChem | 1P029Q9I-50mg |
Serine Hydrolase inhibitor-21 |
366448-34-2 | 99% | 50mg |
$895.00 | 2024-05-04 | |
MedChemExpress | HY-153433-100mg |
Serine Hydrolase inhibitor-21 |
366448-34-2 | 99.71% | 100mg |
¥12000 | 2023-08-31 | |
1PlusChem | 1P029Q9I-25mg |
Serine Hydrolase inhibitor-21 |
366448-34-2 | 99% | 25mg |
$574.00 | 2024-05-04 | |
1PlusChem | 1P029Q9I-100mg |
Serine Hydrolase inhibitor-21 |
366448-34-2 | 99% | 100mg |
$1410.00 | 2024-05-04 | |
1PlusChem | 1P029Q9I-10mg |
Serine Hydrolase inhibitor-21 |
366448-34-2 | 99% | 10mg |
$280.00 | 2024-05-04 | |
1PlusChem | 1P029Q9I-5mg |
Serine Hydrolase inhibitor-21 |
366448-34-2 | 99% | 5mg |
$180.00 | 2024-05-04 | |
MedChemExpress | HY-153433-1mg |
Serine Hydrolase inhibitor-21 |
366448-34-2 | 99.71% | 1mg |
¥590 | 2024-07-20 | |
MedChemExpress | HY-153433-25mg |
Serine Hydrolase inhibitor-21 |
366448-34-2 | 99.71% | 25mg |
¥4700 | 2024-07-20 |
Serine Hydrolase inhibitor-21 Letteratura correlata
-
1. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
-
Yichao Gu,Xueliang Sun,Bin Wan,Zhuoer Lu,Yanghui Zhang Chem. Commun., 2020,56, 10942-10945
-
Rawad Tadmouri,Jean Claude Micheau,Véronique Pimienta Soft Matter, 2011,7, 8741-8744
-
4. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405
-
Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255
366448-34-2 (Serine Hydrolase inhibitor-21) Prodotti correlati
- 1221342-74-0({3-[5-(Chloromethyl)-2-methanesulfonyl-1H-imidazol-1-yl]propyl}dimethylamine)
- 933674-50-1(trans-2-(4-n-Butylphenyl)cyclohexanol)
- 338761-84-5(2-{1-3-Chloro-5-(trifluoromethyl)-2-pyridinyl-4-piperidinylidene}malononitrile)
- 1805008-75-6(3-(Difluoromethyl)-4,5-dihydroxypyridine-2-carbonyl chloride)
- 889786-12-3(N-(2,3-dimethylphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide)
- 1805206-95-4(2-Amino-5-bromo-3-(difluoromethyl)-6-methylpyridine)
- 2229502-53-6(2,5-dimethyl-1-(2-methylpropyl)-3-(pyrrolidin-3-yloxy)-1H-pyrrole)
- 1160254-41-0(2-(3-Methoxyphenyl)-8-methylquinoline-4-carbonyl chloride)
- 1806447-65-3(2-(2-Carboxyethyl)-4-chloromandelic acid)
- 100-60-7(N-methylcyclohexanamine)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:366448-34-2)Serine Hydrolase inhibitor-21

Purezza:99%/99%/99%/99%
Quantità:5mg/10mg/25mg/50mg
Prezzo ($):163.0/276.0/589.0/940.0